4-(furan-2-yl)-2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile 4-(furan-2-yl)-2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 83989-89-3
VCID: VC7483255
InChI: InChI=1S/C13H10N2OS/c14-7-9-12(11-5-2-6-16-11)8-3-1-4-10(8)15-13(9)17/h2,5-6H,1,3-4H2,(H,15,17)
SMILES: C1CC2=C(C1)NC(=S)C(=C2C3=CC=CO3)C#N
Molecular Formula: C13H10N2OS
Molecular Weight: 242.3

4-(furan-2-yl)-2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

CAS No.: 83989-89-3

Cat. No.: VC7483255

Molecular Formula: C13H10N2OS

Molecular Weight: 242.3

* For research use only. Not for human or veterinary use.

4-(furan-2-yl)-2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile - 83989-89-3

Specification

CAS No. 83989-89-3
Molecular Formula C13H10N2OS
Molecular Weight 242.3
IUPAC Name 4-(furan-2-yl)-2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile
Standard InChI InChI=1S/C13H10N2OS/c14-7-9-12(11-5-2-6-16-11)8-3-1-4-10(8)15-13(9)17/h2,5-6H,1,3-4H2,(H,15,17)
Standard InChI Key XSJCMUQYZUCYTD-UHFFFAOYSA-N
SMILES C1CC2=C(C1)NC(=S)C(=C2C3=CC=CO3)C#N

Introduction

Structural and Chemical Identity

The compound’s IUPAC name, 4-(furan-2-yl)-2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile, reflects its bicyclic architecture comprising a five-membered cyclopentane ring fused to a pyridine moiety. Key substituents include:

  • A furan-2-yl group at position 4, contributing aromatic and electron-rich characteristics.

  • A sulfanylidene (=S) group at position 2, enhancing reactivity in nucleophilic and coordination environments.

  • A cyano (-CN) group at position 3, influencing polarity and hydrogen-bonding capacity .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₀N₂OS
Molar Mass (g/mol)242.3
Density (g/cm³)1.38 ± 0.1 (Predicted)
Melting Point (°C)235–236 (Decomposition)
Boiling Point (°C)410.2 ± 55.0 (Predicted)
pKa7.92 ± 0.60 (Predicted)

These properties underscore its stability under standard conditions and suitability for organic synthesis .

Hazard CategoryGHS PictogramSignal WordHazard Statement
Skin Irritation (Category 2)⚠️WarningH315
Eye Irritation (Category 2A)⚠️WarningH319
Respiratory Toxicity (Category 3)⚠️WarningH335

Handling requires personal protective equipment (PPE), including gloves and eye protection, and adherence to fume hood protocols .

CompoundInhibition Efficiency (%)MediumAdsorption Model
CAPD-197.71M H₂SO₄Langmuir Isotherm
CAPD-295.21M H₂SO₄Langmuir Isotherm

Mechanistically, these inhibitors adsorb onto metal surfaces via physisorption and chemisorption, forming protective films that impede acid attack. Monte Carlo simulations and DFT calculations correlate inhibition efficacy with molecular geometry and electron density distribution .

Future Research Directions

  • Pharmacological Screening: Despite structural similarities to bioactive indole and pyridine derivatives, this compound’s cytotoxicity, antimicrobial, or antiviral activities remain unexplored.

  • Materials Science: Functionalization of the sulfanylidene and cyano groups could yield novel coordination polymers or catalysts.

  • Environmental Impact: Biodegradation studies and ecotoxicological assessments are critical for industrial adoption.

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